REACTION_CXSMILES
|
[CH2:1]=[O:2].[C:3]([N:5]=[C:6]([NH2:8])[NH2:7])#[N:4].C(N)CN.C=O.[NH2:15][C:16]([NH2:18])=[O:17].C(N=C(N)N)#N.C=O.C(N=C(N)N)#N.[Cl-:33].[NH4+].C(N)CN.Cl>C=O.C(N=C(N)N)#N>[NH2:15][C:16]([NH2:18])=[O:17].[C:3]([N:5]=[C:6]([NH2:8])[NH2:7])#[N:4].[CH2:1]=[O:2].[ClH:33] |f:0.1.2,3.4.5,8.9,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)N=C(N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
formaldehyde dicyandiamide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=O.C(#N)N=C(N)N
|
Name
|
formaldehyde dicyandiamide ethylenediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O.C(#N)N=C(N)N.C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O.NC(=O)N.C(#N)N=C(N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)N=C(N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N=C(N)N
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[O:2].[C:3]([N:5]=[C:6]([NH2:8])[NH2:7])#[N:4].C(N)CN.C=O.[NH2:15][C:16]([NH2:18])=[O:17].C(N=C(N)N)#N.C=O.C(N=C(N)N)#N.[Cl-:33].[NH4+].C(N)CN.Cl>C=O.C(N=C(N)N)#N>[NH2:15][C:16]([NH2:18])=[O:17].[C:3]([N:5]=[C:6]([NH2:8])[NH2:7])#[N:4].[CH2:1]=[O:2].[ClH:33] |f:0.1.2,3.4.5,8.9,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)N=C(N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
formaldehyde dicyandiamide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=O.C(#N)N=C(N)N
|
Name
|
formaldehyde dicyandiamide ethylenediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O.C(#N)N=C(N)N.C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O.NC(=O)N.C(#N)N=C(N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)N=C(N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N=C(N)N
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |